molecular formula C54H64NOP B2936383 (Sa,S)-DTB-Ph-SIPHOX CAS No. 1040274-12-1

(Sa,S)-DTB-Ph-SIPHOX

Cat. No.: B2936383
CAS No.: 1040274-12-1
M. Wt: 774.086
InChI Key: JIDAICRIWADNJH-JWRVDXLXSA-N
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Description

(Sa,S)-DTB-Ph-SIPHOX is a chiral ligand used in asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals, where the control of stereochemistry is crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sa,S)-DTB-Ph-SIPHOX typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-BINOL and diphenylphosphine.

    Formation of the Phosphine Oxide: The diphenylphosphine is oxidized to form the corresponding phosphine oxide.

    Coupling Reaction: The phosphine oxide is then coupled with (S)-BINOL under specific reaction conditions to form the desired chiral ligand.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Automated Synthesis: Utilizing automated synthesis equipment to control reaction parameters precisely.

    Purification: Employing advanced purification techniques such as chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Sa,S)-DTB-Ph-SIPHOX undergoes various types of reactions, including:

    Oxidation: The ligand can participate in oxidation reactions where it facilitates the transfer of oxygen atoms.

    Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms.

    Substitution: The ligand can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific substrates and reaction conditions used

Scientific Research Applications

(Sa,S)-DTB-Ph-SIPHOX has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: The ligand is employed in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

    Medicine: It plays a crucial role in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.

    Industry: The compound is used in the manufacture of fine chemicals and agrochemicals, where stereochemistry is important.

Mechanism of Action

The mechanism by which (Sa,S)-DTB-Ph-SIPHOX exerts its effects involves:

    Coordination to Metal Centers: The ligand coordinates to metal centers in catalytic complexes, forming a chiral environment.

    Activation of Substrates: It activates substrates by facilitating their interaction with the metal center, leading to the desired chemical transformation.

    Molecular Targets and Pathways: The specific molecular targets and pathways depend on the type of reaction and the substrates involved. The ligand’s chiral environment ensures high enantioselectivity in the products.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-Me-DuPhos: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity.

    ®-BINAP: A widely used chiral ligand in various catalytic reactions.

    (S)-Tol-BINAP: Similar to ®-BINAP but with different substituents, offering different selectivity and reactivity.

Uniqueness of (Sa,S)-DTB-Ph-SIPHOX

This compound stands out due to its:

    High Enantioselectivity: It provides excellent control over the stereochemistry of the products.

    Versatility: The ligand is effective in a wide range of catalytic reactions.

    Efficiency: It often requires lower catalyst loadings compared to other chiral ligands, making it cost-effective.

Properties

IUPAC Name

bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDAICRIWADNJH-JWRVDXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H64NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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